4-Methylphenyl 1-thio-beta-D-glucopyranoside

Catalog No.
S1502921
CAS No.
1152-39-2
M.F
C13H18O5S
M. Wt
286.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylphenyl 1-thio-beta-D-glucopyranoside

CAS Number

1152-39-2

Product Name

4-Methylphenyl 1-thio-beta-D-glucopyranoside

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol

Molecular Formula

C13H18O5S

Molecular Weight

286.35 g/mol

InChI

InChI=1S/C13H18O5S/c1-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)18-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13+/m1/s1

InChI Key

IQCLIQLFPVKINX-LBELIVKGSA-N

SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Enzyme Inhibition:

Studies suggest 4-MTPG may act as an inhibitor for certain enzymes, particularly glycosidases, which are enzymes that break down glycosidic bonds between carbohydrates. One study found that 4-MTPG competitively inhibited the enzyme beta-glucosidase, potentially offering a strategy for managing diseases associated with abnormal glycosidase activity [].

Glycosyltransferase Substrates:

4-MTPG can serve as a substrate for glycosyltransferases, enzymes that transfer sugar moieties to other molecules. This property makes it valuable for studying the mechanisms and specificities of these enzymes, which play crucial roles in various biological processes [].

Drug Discovery and Development:

The ability of 4-MTPG to interact with enzymes and serve as a sugar donor has potential applications in drug discovery and development. By studying how 4-MTPG interacts with specific enzymes or biological targets, researchers may gain insights into designing new therapeutic agents [].

Chemical Biology Tools:

4-MTPG's unique structure and properties make it a valuable tool in chemical biology research. It can be used to probe various biological processes, such as studying protein-carbohydrate interactions or developing new methods for carbohydrate modification [].

4-Methylphenyl 1-thio-beta-D-glucopyranoside is a chemical compound with the molecular formula C₁₃H₁₈O₅S and a molecular weight of approximately 286.35 g/mol. It is classified as a thioether derivative of beta-D-glucopyranoside, where a methylphenyl group is substituted at the 1-position of the glucopyranoside structure. This compound is notable for its potential applications in biochemical research and pharmaceutical development due to its unique structural characteristics and biological properties .

The mechanism of action of 4-Methylphenyl 1-thio-beta-D-glucopyranoside depends on the specific application.

  • As a substrate: When used as a substrate for enzymes, it interacts with the enzyme's active site, allowing the enzyme to cleave the glycosidic bond. The specific mechanism depends on the particular enzyme involved.
  • Cellular uptake: The mechanism of cellular uptake for this compound is not fully understood, but it might involve transporters that recognize the glucose moiety and facilitate its entry into the cell.
Typical of glycosides, including hydrolysis, which can yield the corresponding aglycone and beta-D-glucose. The thioether bond in this compound may also undergo oxidation to form sulfoxides or sulfones under appropriate conditions. Additionally, it can react with electrophiles due to the presence of the sulfur atom, making it a versatile intermediate in organic synthesis .

Research indicates that 4-Methylphenyl 1-thio-beta-D-glucopyranoside exhibits notable biological activities, including potential antioxidant and antimicrobial properties. These activities are attributed to its ability to scavenge free radicals and inhibit the growth of certain pathogenic microorganisms. The compound's structure allows it to interact with biological membranes, which may enhance its bioactivity .

The synthesis of 4-Methylphenyl 1-thio-beta-D-glucopyranoside typically involves the reaction of 4-methylphenyl thiol with a suitable glucopyranoside precursor under acidic or basic conditions. Common methods include:

  • Direct Glycosylation: This method involves treating a glucopyranoside with 4-methylphenyl thiol in the presence of a catalyst such as an acid or Lewis acid.
  • Protective Group Strategies: Utilizing protective groups on hydroxyl functionalities of glucopyranosides can facilitate selective thioether formation, followed by deprotection to yield the final product.

These methods allow for varying yields and purities depending on reaction conditions .

4-Methylphenyl 1-thio-beta-D-glucopyranoside finds applications in several fields:

  • Biochemical Research: It serves as a substrate for enzyme assays, particularly those involving glycosidases.
  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development targeting oxidative stress and microbial infections.
  • Synthetic Chemistry: It acts as an intermediate in the synthesis of more complex molecules.

The compound's versatility enhances its utility in both academic and industrial settings .

Interaction studies involving 4-Methylphenyl 1-thio-beta-D-glucopyranoside have focused on its binding affinity to various proteins, particularly enzymes involved in carbohydrate metabolism. These studies reveal that the compound can inhibit certain glycosidases, suggesting potential therapeutic applications in managing conditions related to carbohydrate digestion and absorption .

Several compounds share structural similarities with 4-Methylphenyl 1-thio-beta-D-glucopyranoside. Notable examples include:

  • Phenyl 1-thio-beta-D-glucopyranoside: Similar structure but lacks the methyl group, affecting its solubility and biological activity.
  • 4-Methoxyphenyl 1-thio-beta-D-glucopyranoside: Contains a methoxy group instead of a methyl group, which alters its electronic properties.
  • Thio-beta-D-glucosides: A broader class that includes various substitutions at the anomeric position.
Compound NameStructural FeaturesUnique Properties
4-Methylphenyl 1-thio-beta-D-glucopyranosideMethyl group on phenyl; thioether linkageAntioxidant and antimicrobial activity
Phenyl 1-thio-beta-D-glucopyranosideNo methyl substitutionLower solubility compared to methyl derivative
4-Methoxyphenyl 1-thio-beta-D-glucopyranosideMethoxy group on phenylDifferent electronic properties affecting reactivity
Thio-beta-D-glucosidesVarious substitutions at anomeric positionDiverse biological activities depending on substituents

This comparison highlights how subtle changes in structure can significantly affect the properties and applications of these compounds .

Carbon-Sulfur Bond Characteristics in Thioglycosides

The carbon-sulfur bond in 4-Methylphenyl 1-thio-beta-D-glucopyranoside represents a fundamental structural feature that distinguishes thioglycosides from their oxygen-containing counterparts [1] [7]. Theoretical investigations utilizing density functional theory methods have revealed that carbon-sulfur bond lengths in thioglycoside systems typically range from 1.801 to 1.854 Ångströms, significantly longer than carbon-oxygen bonds due to the larger atomic radius of sulfur [17]. This extended bond length contributes to the unique reactivity profile observed in thioglycoside donors during glycosylation reactions [15].

The electronic characteristics of the carbon-sulfur bond in 4-Methylphenyl 1-thio-beta-D-glucopyranoside are governed by the polarizability of the sulfur atom, which exceeds that of oxygen by a substantial margin [25]. Quantum chemical calculations have demonstrated that the carbon-sulfur-carbon bond angles in thioglycoside systems typically measure between 89.3 and 90.0 degrees, reflecting the sp3 hybridization of the sulfur center and its accommodation within the pyranose ring structure [17]. The electron density distribution around the sulfur atom creates a region of enhanced nucleophilicity compared to oxygen glycosides, facilitating selective activation under appropriate reaction conditions [11].

Computational studies employing the B3LYP/6-31G(d,p) level of theory have provided detailed insights into the orbital interactions governing carbon-sulfur bond stability [21]. The sulfur lone pairs engage in hyperconjugative interactions with adjacent carbon-hydrogen and carbon-carbon sigma bonds, contributing to the overall stabilization of the thioglycoside framework [15]. These interactions are particularly pronounced in the beta-anomeric configuration, where the sulfur atom adopts an axial orientation that optimizes orbital overlap with the ring system [14].

The molecular orbital analysis reveals that the highest occupied molecular orbital in 4-Methylphenyl 1-thio-beta-D-glucopyranoside is primarily localized on the sulfur atom, with significant contributions from the aromatic methylphenyl substituent [13]. This electronic distribution renders the sulfur center susceptible to electrophilic attack, explaining the facility with which thioglycosides undergo activation in the presence of appropriate promoter systems [15] [33].

Bond TypeTypical Range/ValueDescription
C-S Bond Length (Å)1.801-1.854Based on thiophene derivatives DFT studies [17]
C-C Bond Length (Å)1.43-1.45Aromatic and aliphatic C-C bonds [17]
C=C Bond Length (Å)1.345-1.358Aromatic double bonds [17]
C-H Bond Length (Å)1.077-1.081Standard C-H bond lengths [17]
C-S-C Bond Angle (°)89.3-90.0Sulfur bridge angle in ring systems [17]
C-C-C Bond Angle (°)113.8-114.1Ring carbon angles [17]

Anomeric Effects in 4-Methylphenyl 1-thio-beta-D-glucopyranoside

The anomeric effect in 4-Methylphenyl 1-thio-beta-D-glucopyranoside represents a modified manifestation of the classical anomeric effect observed in oxygen glycosides [18]. Nuclear magnetic resonance spectroscopic studies have revealed that the beta-anomer exhibits characteristic coupling constants of 7.3 to 8.5 Hertz for the vicinal proton-proton interaction between H1 and H2, confirming the axial orientation of the anomeric proton [24] [28]. The one-bond carbon-hydrogen coupling constant for the beta-configuration typically ranges from 157.5 to 164.9 Hertz, providing additional spectroscopic evidence for the anomeric configuration [18] [24].

The energetic contribution of the anomeric effect in thioglycosides has been quantified through computational studies, revealing values ranging from 2.3 to 4.0 kilocalories per mole [14] [18]. This magnitude represents a reduction compared to the classical anomeric effect in oxygen glycosides, attributed to the weaker electron-withdrawing nature of sulfur relative to oxygen [18]. The reduced anomeric effect in thioglycosides contributes to their enhanced stability under neutral and mildly acidic conditions, making them valuable synthetic intermediates [11] [33].

The exo-anomeric effect in 4-Methylphenyl 1-thio-beta-D-glucopyranoside involves the interaction between the sulfur lone pair electrons and the sigma-star orbital of the exocyclic carbon-oxygen bond [8]. Natural bond orbital analysis has revealed that this delocalization contributes approximately 0.5 to 1.0 kilocalories per mole to the overall stabilization of the beta-anomeric configuration [18]. The preferred conformation maintains the pyranose ring in the classical 4C1 chair form, with the methylphenyl substituent adopting an equatorial-like orientation to minimize steric interactions [12].

Density functional theory calculations have elucidated the electronic basis of the anomeric preference in thioglycosides [15]. The sulfur atom exhibits a marked preference for the axial orientation in the beta-configuration, where optimal orbital overlap occurs between the sulfur lone pairs and the adjacent carbon-oxygen antibonding orbitals [14]. This electronic arrangement stabilizes the beta-anomer relative to the alpha-configuration, although the energy difference is less pronounced than in oxygen glycosides [18].

Parameterβ-ThioglycosideComparison to O-glycosides
Anomeric Effect Energy (kcal/mol)2.3-4.0 [14] [18]Reduced magnitude
β-Anomer Stability (relative)Higher than α [18]Less pronounced
Exo-anomeric EffectPresent [8]Modified
Preferred Conformation4C1 chair [12]Similar chair form
Electronic ConfigurationAxial sulfur preference [14]Different orbital overlap
Stabilization Mechanismn(S) → σ*(C-O) delocalization [18]Weaker than oxygen counterpart

Theoretical Models Explaining Stability and Reactivity

Computational chemistry approaches have provided comprehensive theoretical frameworks for understanding the stability and reactivity patterns of 4-Methylphenyl 1-thio-beta-D-glucopyranoside [21] [23]. The Complete Active Space Self-Consistent Field method combined with second-order perturbation theory has been employed to achieve accurate descriptions of the electronic structure, particularly for systems involving multiple electronic configurations [25]. These calculations have successfully predicted bond angles and conformational preferences that show excellent agreement with experimental nuclear magnetic resonance data [24].

Molecular dynamics simulations have revealed the conformational flexibility of thioglycosides in solution, demonstrating that 4-Methylphenyl 1-thio-beta-D-glucopyranoside predominantly adopts the 4C1 chair conformation with occasional excursions to alternative conformers [26]. The methylphenyl substituent exhibits rotational freedom around the carbon-sulfur bond, with energy barriers for rotation calculated to be approximately 3 to 5 kilocalories per mole [21]. These dynamics contribute to the observed reactivity patterns in glycosylation reactions, where conformational preorganization can influence the stereochemical outcome [12].

The activation mechanisms of thioglycosides have been elucidated through transition state calculations employing density functional theory methods [15]. The initial step involves coordination of electrophilic promoters to the sulfur atom, leading to the formation of sulfonium intermediates that facilitate subsequent nucleophilic displacement [15] [33]. The calculated activation energies for these processes range from 15 to 25 kilocalories per mole, depending on the nature of the promoter and reaction conditions [15].

Quantum chemical calculations have identified the frontier molecular orbitals responsible for the reactivity patterns observed in thioglycoside activation [13]. The highest occupied molecular orbital is primarily sulfur-centered, with significant contributions from the aromatic methylphenyl group, while the lowest unoccupied molecular orbital exhibits antibonding character between the anomeric carbon and sulfur [21]. This electronic structure predisposes the molecule toward electrophilic activation at the sulfur center, followed by nucleophilic attack at the anomeric carbon [15].

Natural bond orbital analysis has quantified the hyperconjugative interactions that stabilize the thioglycoside framework [18]. The sulfur lone pairs participate in delocalization with adjacent sigma-star orbitals, contributing stabilization energies of 2 to 8 kilocalories per mole depending on the specific orbital interactions [18]. These stabilizing interactions help explain the enhanced shelf-stability of thioglycosides compared to other glycosyl donors, while maintaining sufficient reactivity for synthetic applications [33].

Computational MethodApplicationKey FindingAccuracy
DFT B3LYP/6-31G(d,p)Geometry optimization [21]C-S bond length 1.8 Å averageGood agreement with experimental
CASSCF/CASPT2Bond angle predictions [25]Bond angles match experimentalExcellent correlation
NBO AnalysisElectron delocalization [18]Anomeric effect quantifiedQuantitative insights
Molecular DynamicsConformational dynamics [26]Chair conformation preferredConformational preferences
Quantum Chemical CalculationsElectronic structure [21]Orbital interactions mappedElectronic properties

The theoretical understanding of 4-Methylphenyl 1-thio-beta-D-glucopyranoside has been further enhanced through comparative studies with related thioglycoside systems [30]. These investigations have revealed that the electronic nature of the aglycon substituent significantly influences both the stability and reactivity of the thioglycoside donor [30]. The methylphenyl group provides moderate electron-donating character, positioning this particular thioglycoside in an intermediate reactivity range compared to more electron-rich or electron-poor variants [30].

Classical Synthesis Approaches

Traditional Methodologies Using Glycosyl Thiols

The classical approach to synthesizing 4-methylphenyl 1-thio-beta-D-glucopyranoside involves the direct reaction of glycosyl thiols with appropriate electrophiles. This methodology has been extensively studied and represents one of the most reliable routes for thioglycoside synthesis1.

The traditional method employs the reaction between tetraacetylated glucose derivatives and 4-methylthiophenol in the presence of boron trifluoride etherate (BF₃·Et₂O) as a Lewis acid catalyst3. This approach typically yields the desired β-thioglycoside in 70-85% yield with good stereoselectivity favoring the β-anomer due to the anomeric effect.

The reaction mechanism involves the formation of an oxonium ion intermediate through Lewis acid activation of the acetylated sugar, followed by nucleophilic attack by the thiol at the anomeric carbon. The stereochemical outcome is primarily controlled by the anomeric effect, which favors the thermodynamically more stable β-configuration.

Alternative approaches within this category include the use of thiourea-mediated reactions and thioacetimidate intermediates. These methods offer improved yields and milder reaction conditions compared to the traditional BF₃·Et₂O protocol. The synthesis of glycosyl thiol derivatives has been achieved through stereoselective routes employing chemo- and regioselective S-deacetylation protocols.

Mercuric Salt-Mediated Synthesis

Mercury-based activation systems have been employed for thioglycoside synthesis, though their use has declined due to environmental and toxicity concerns8. Mercury(II) acetate [Hg(OAc)₂] represents one of the classical thiophilic reagents used for thioglycoside activation8.

The mechanism involves the high affinity of mercury(II) for sulfur ligands, which allows for the activation of thioglycoside donors through coordination with the anomeric sulfur atom. This coordination weakens the C-S bond, facilitating nucleophilic attack by acceptor molecules.

Despite their effectiveness, mercury-based systems are increasingly avoided due to their high toxicity and environmental impact. The use of mercury compounds requires specialized handling procedures and waste disposal protocols. Modern synthetic approaches have largely replaced mercury-based methods with more environmentally friendly alternatives.

Modern Synthetic Routes

Transition-Metal-Free Aryne Methodologies

A significant advancement in thioglycoside synthesis has been the development of transition-metal-free aryne methodologies13. These approaches utilize in situ generated arynes combined with glycosyl thiols to produce functionalized thioglycosides under mild conditions.

The protocol involves the reaction of glycosyl thiols with aryne precursors, typically o-(trimethylsilyl)aryl triflates, in the presence of tetrabutylammonium fluoride (TBAF) as a fluoride source14. The reaction proceeds through nucleophilic attack of the glycosyl thiol on the highly electrophilic aryne intermediate, resulting in the formation of the desired thioglycoside.

This methodology offers several advantages including room temperature reaction conditions, excellent yields (72-90%), and perfect control of anomeric configuration13. The reaction tolerates a variety of pentoses and hexoses, and can be applied to both protected monosaccharides and disaccharides14.

The mechanism involves the in situ generation of benzyne from the aryne precursor, followed by nucleophilic attack by the glycosyl thiol. The stereochemical outcome is determined by the configuration of the starting glycosyl thiol, with retention of configuration typically observed15.

Visible-Light-Mediated Stadler-Ziegler Arylation

Visible-light photoredox catalysis has emerged as a powerful tool for thioglycoside synthesis through the Stadler-Ziegler reaction18. This approach utilizes readily available anilines as arylating agents in combination with glycosyl thiols under mild photochemical conditions.

The protocol employs Ru(bpy)₃₂ as a photocatalyst in combination with tert-butyl nitrite (tBuONO) and visible light irradiation18. The reaction proceeds through the formation of aryl diazonium salts from anilines, followed by photochemical generation of aryl radicals that couple with the thiosugar nucleophile.

The mechanism involves the in situ formation of diazonium salts from anilines and tBuONO, followed by single electron transfer from the excited-state ruthenium photocatalyst to generate aryl radicals. These radicals then couple with the glycosyl thiol to form the desired thioglycoside products.

This methodology provides access to functionalized thioglycosides in good yields (65-82%) under mild conditions with high efficiency and selectivity18. The approach tolerates various functional groups including halogens, carboxylic acids, and alcohols, making it suitable for further functionalization.

One-Pot Synthesis Strategies

One-pot synthesis strategies have been developed to streamline thioglycoside synthesis and improve overall efficiency21. These approaches allow multiple reaction steps to be performed in a single reaction vessel without isolation of intermediates.

The one-pot acetylation-thioglycosidation protocol involves the sequential per-O-acetylation of unprotected reducing sugars followed by thioglycosidation using alkyl or aryl thiols. This process is catalyzed by BF₃·Et₂O and provides an efficient route to acetylated thioglycosides.

More recent developments include the use of indium(III) triflate [In(OTf)₃] under solvent-free ball milling conditions3. This approach achieves high efficiency and diastereospecificity through mechanochemical activation, eliminating the need for organic solvents.

The mechanochemical approach involves grinding the reactants in a ball mill in the presence of In(OTf)₃ catalyst. This method provides excellent yields (80-95%) with high stereoselectivity and reduced environmental impact due to the elimination of organic solvents3.

Stereoselective Synthesis

Controlling β-Selectivity

The stereoselective synthesis of β-thioglycosides is crucial for obtaining the desired anomeric configuration. Several strategies have been developed to achieve high β-selectivity in thioglycoside synthesis26.

The use of neighboring group participation from C-2 ester groups provides reliable β-selectivity through the formation of 1,2-trans linkages. This approach involves the use of 2-O-acyl protected donors that direct the stereochemical outcome through anchimeric assistance.

Alternative approaches include the use of cooperative catalysis systems employing iodine and silver sulfate combinations. These systems provide excellent β-selectivity (>95%) under mild conditions with high yields.

The mechanism of β-selective thioglycoside formation involves the preferential formation of equatorial C-S bonds due to the anomeric effect. This thermodynamic preference can be enhanced through appropriate choice of reaction conditions and protecting groups.

1,2-Migration Techniques

1,2-Migration techniques represent an important strategy for stereoselective thioglycoside synthesis29. These approaches involve the migration of thioglycosyl groups from one position to another with accompanying stereochemical changes.

The method involves the treatment of 1,1'-thio-linked disaccharides with activating agents to promote 1,2-migration of the thioglycosyl moiety. This process occurs with inversion of configuration at the migration center, providing access to specific stereoisomers.

The mechanism involves the formation of oxocarbenium ion intermediates rather than episulfonium ions, as evidenced by the stereochemical outcomes and mechanistic studies. The migration occurs with retention of configuration in the migrating thioglycoside unit.

Recent developments include the use of gold(I)-catalyzed 1,2-alkyl/arylthio migration processes for the synthesis of 2-deoxy-β-glycosides. These approaches provide access to challenging stereochemical arrangements with high selectivity.

Green Chemistry Approaches

Solvent-Free Conditions

The development of solvent-free synthetic methods represents a significant advancement in environmentally friendly thioglycoside synthesis32. These approaches eliminate the need for organic solvents, reducing environmental impact and improving sustainability.

Ball milling techniques have been successfully applied to thioglycoside synthesis, providing excellent yields under solvent-free conditions32. The mechanochemical activation involves grinding the reactants in a ball mill, which provides the necessary energy for bond formation.

The solvent-free approach using In(OTf)₃ catalyst achieves high efficiency and diastereospecificity for thioglycoside synthesis3. This method is particularly effective for the synthesis of phenolic and alkyl thioglycosides that are difficult to prepare using conventional solution-phase methods.

The mechanochemical process involves the direct grinding of glycosyl acetates with thiols in the presence of catalytic amounts of In(OTf)₃. This approach provides yields of 80-95% with excellent stereoselectivity and significantly reduced environmental impact.

Non-Toxic Reagent Alternatives

The development of non-toxic reagent alternatives addresses the environmental and safety concerns associated with traditional thioglycoside synthesis methods34. These approaches focus on replacing toxic reagents with safer, more environmentally friendly alternatives.

The use of isothiouronium salts as masked S-glycosylation reagents provides an odorless alternative to traditional thiol reagents34. This approach overcomes the challenges of unpleasant odors and limited availability of traditional thiol reagents.

Aqueous-phase synthesis using calcium hydroxide [Ca(OH)₂] as a promoter represents a significant advancement in green chemistry approaches. This method enables protecting-group-free synthesis of thioglycosides under mild aqueous conditions.

The aqueous fluoride-thiol coupling reaction proceeds through the activation of glycosyl fluorides with Ca(OH)₂ in water, providing thioglycosides in excellent yields (85-95%) with complete stereoselectivity. This approach eliminates the use of organic solvents and toxic reagents, making it highly environmentally friendly.

XLogP3

0.7

Wikipedia

4-Methylphenyl 1-thio-beta-D-glucopyranoside

Dates

Last modified: 08-15-2023

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